molecular formula C16H11BrClN B6596465 3-Benzyl-5-bromo-2-chloroquinoline CAS No. 918518-79-3

3-Benzyl-5-bromo-2-chloroquinoline

Cat. No.: B6596465
CAS No.: 918518-79-3
M. Wt: 332.62 g/mol
InChI Key: MMSMFFGPBNXOKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-bromo-2-chloroquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-bromo-2-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

3-Benzyl-5-bromo-2-chloroquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential as an antimalarial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Benzyl-5-bromo-2-chloroquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-bromo-2-chloroquinoline: Similar structure but with the bromo group at the 6-position.

    5-Bromo-2-chloroquinoline: Lacks the benzyl group.

    2-Chloroquinoline: Lacks both the benzyl and bromo groups

Uniqueness

3-Benzyl-5-bromo-2-chloroquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-benzyl-5-bromo-2-chloroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN/c17-14-7-4-8-15-13(14)10-12(16(18)19-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSMFFGPBNXOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=CC=C3Br)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731244
Record name 3-Benzyl-5-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918518-79-3
Record name 3-Benzyl-5-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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